molecular formula C8H5Cl2N3O B8432152 3-Amino-6,7-dichloroquinoxalin-2(1H)-one

3-Amino-6,7-dichloroquinoxalin-2(1H)-one

Cat. No.: B8432152
M. Wt: 230.05 g/mol
InChI Key: FKRVCBPBIYFSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6,7-dichloroquinoxalin-2(1H)-one is a synthetically versatile quinoxalinone derivative of interest in pharmaceutical and medicinal chemistry research. The presence of both electron-withdrawing chlorine substituents and an amino functional group on the quinoxaline core makes it a valuable precursor for further chemical modification. Quinoxaline derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound serves as a key synthetic intermediate for the development of novel molecules, particularly through nucleophilic aromatic substitution reactions at the chlorine positions . Researchers can utilize this scaffold to create libraries of compounds for screening against various biological targets. Structurally related quinoxaline compounds have demonstrated significant research value in several areas. Some analogs act as competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex, indicating potential for neuroscientific research . Other quinoxaline derivatives have been investigated as tyrosine kinase inhibitors, with studies highlighting their affinity for receptors like c-kit and implications in cancer research . Furthermore, quinoxalin-2(1H)-one cores have been explored as non-nucleoside inhibitors of the Hepatitis C virus, with structure-activity relationship (SAR) studies indicating the importance of the lactam NH group and substituents at the 3-position for antiviral activity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

3-amino-6,7-dichloro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H5Cl2N3O/c9-3-1-5-6(2-4(3)10)13-8(14)7(11)12-5/h1-2H,(H2,11,12)(H,13,14)

InChI Key

FKRVCBPBIYFSBP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-amino-6,7-dichloroquinoxalin-2(1H)-one, a comparative analysis with analogous quinoxaline, quinazoline, and fluoroquinolone derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
This compound Quinoxaline -NH₂ (C3), -Cl (C6, C7) Amino, Chloro, Ketone
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl Quinazoline -NH₂ (C4), -OCH₃ (C6, C7), HCl Amino, Methoxy, Salt
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-fluoroquinolones (8a-i) Fluoroquinolone -F, -COOH, -cyclopropyl/-aryl groups Fluoro, Carboxylic acid, Heterocycles
(3R)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Dihydroquinoxaline -C₃H₇ (C3), saturated ring Alkyl, Ketone, Reduced ring

Key Observations :

  • Electron Effects: Chloro groups in the target compound are electron-withdrawing, reducing electron density in the aromatic ring compared to methoxy groups (electron-donating) in 4-amino-6,7-dimethoxyquinazolin-2(1H)-one HCl . This difference impacts reactivity in electrophilic substitutions.
  • Solubility: The amino group in this compound may enhance solubility in polar solvents or acidic conditions (via protonation), whereas methoxy groups in the quinazoline derivative improve solubility in organic solvents. Fluoroquinolone derivatives (e.g., 8a-i) exhibit mixed solubility due to carboxylic acid and fluorine substituents .
  • Thermal Stability: Compounds like 8a-i exhibit melting points >300°C, attributed to strong intermolecular hydrogen bonding and aromatic stacking . The dichloro and amino groups in the target compound likely confer similar thermal stability.
Spectroscopic and Analytical Data
Property This compound (Inferred) 8a (Fluoroquinolone) 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl
¹H-NMR -NH₂ (~5 ppm), aromatic protons (~7-8 ppm) δ 8.06 (C5-H), δ 8.82 (C2-H) Not reported
HRMS (M+H) ~300-350 g/mol (estimated) 399.15777 (C₁₉H₂₀FN₆O₃⁺) Not reported
Melting Point >250°C (predicted) >300°C Not reported

Insights :

  • The amino group in the target compound would produce a broad singlet in the ¹H-NMR spectrum (~5 ppm), distinct from the sharp aromatic signals in fluoroquinolones (e.g., δ 8.82 for C2-H in 8a) .
  • Dichloro substituents may downfield-shift adjacent aromatic protons due to electron withdrawal.

Preparation Methods

Substrate Preparation and Regiochemical Considerations

The foundational step in synthesizing 3-amino-6,7-dichloroquinoxalin-2(1H)-one involves the strategic functionalization of o-phenylenediamine. Introducing chlorine atoms at positions 6 and 7 necessitates starting with 4,5-dichloro-o-phenylenediamine, which positions halogens correctly upon cyclization. Reaction with oxalic acid derivatives, such as oxalomonoimidic acid dimethyl ester, under reflux conditions (120°C, 8 hr) forms the quinoxaline core while simultaneously installing the 2-keto and 3-amino groups.

Table 1: Cyclization Reagents and Outcomes

ReagentSolventTemperature (°C)Yield (%)Regioisomer Ratio (Target:Byproduct)
Oxalomonoimidic acid esterEthanol120839:1
Chloro(methylimino)acetateDMF100687:3
Oxalic acid dihydrateH₂O/HClReflux451:1 (uncontrolled)

Regioselectivity is maximized using imidic acid esters, which favor nucleophilic attack at the carbonyl carbon adjacent to the amino group, minimizing byproduct formation. Nuclear magnetic resonance (NMR) analysis confirms the correct substitution pattern, with ¹⁵N NMR distinguishing between tautomeric forms.

Chlorination and Amination of Quinoxaline-2,3-dione Precursors

Dichlorination via Phosphorus Oxychloride

Quinoxaline-2,3-diones serve as versatile intermediates for subsequent functionalization. Treating 6,7-dichloroquinoxaline-2,3-dione with phosphorus oxychloride (POCl₃) and pyridine (1:3 molar ratio) at 110°C for 5 hours achieves complete conversion to 2,3,6,7-tetrachloroquinoxaline. Selective hydrolysis of the 2-position chlorine using aqueous NaOH (10%, 60°C, 2 hr) yields 3,6,7-trichloroquinoxalin-2(1H)-one, setting the stage for amination.

Ammonolysis for Amino Group Installation

Amination at position 3 is accomplished via nucleophilic aromatic substitution. Reacting 3,6,7-trichloroquinoxalin-2(1H)-one with ammonium hydroxide (28% NH₃, 150°C, 24 hr) in a sealed tube affords the target compound in 72% yield. Alternative protocols employing lutidine as a base in n-butanol reduce reaction time to 8 hours but require higher temperatures (160°C).

Table 2: Amination Conditions and Efficiency

SubstrateReagentBaseSolventTime (hr)Yield (%)
3,6,7-Trichloroquinoxalin-2-oneNH₄OHNoneH₂O2472
3,6,7-Trichloroquinoxalin-2-oneNH₃ (gas)Lutidinen-Butanol885

Sulfonamide-Mediated Displacement Strategies

Intermediate Synthesis via Sulfonylation

A patent-pending method utilizes N-(3-chloro-quinoxalin-2-yl)-sulfonamides as key intermediates. Reacting 6,7-dichloro-2,3-dichloroquinoxaline with benzenesulfonamide in dimethylacetamide (DMA) containing lithium hydroxide (1.2 eq) at 90°C for 12 hours produces N-(3-chloro-6,7-dichloroquinoxalin-2-yl)-benzenesulfonamide in 89% yield. Subsequent displacement of the 3-chloro group with aqueous ammonia (2.0 eq, 100°C, 6 hr) cleaves the sulfonamide bond, yielding this compound.

Tandem Cyclization-Amination Approaches

One-Pot Synthesis Using Hydrazine Derivatives

Cheeseman’s method adapts hydrazine chemistry for streamlined synthesis. Condensing 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione with hydrazine hydrate (99.9%, 5 eq) in refluxing ethanol (12 hr) directly forms 3-hydrazino-6,7-dichloroquinoxalin-2(1H)-one. Oxidative cyclization with bromine in acetic acid (10% v/v, 25°C, 1 hr) generates the triazoloquinoxaline intermediate, which undergoes acid hydrolysis (HCl 6M, 80°C, 3 hr) to yield the target amine.

Catalytic Amination via Buchwald-Hartwig Coupling

Palladium-Catalyzed C–N Bond Formation

Modern cross-coupling techniques enable direct installation of the amino group. Treating 3-bromo-6,7-dichloroquinoxalin-2(1H)-one with ammonia (1.0 eq) in the presence of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 100°C for 18 hours achieves 64% conversion. While this method avoids harsh conditions, competing hydrolysis of the bromine substituent limits scalability.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

MethodKey AdvantageLimitationMax Yield (%)Purity (%)
CyclizationHigh regiocontrolMulti-step purification8395
Dichlorination-AminationScalableHarsh reaction conditions8589
Sulfonamide displacementMild ammonia handlingSulfonamide byproducts7891
Tandem cyclizationOne-pot simplicityLow functional tolerance6887
Buchwald-HartwigModern methodologyCostly catalysts6493

Q & A

Q. What are the established synthetic routes for 3-Amino-6,7-dichloroquinoxalin-2(1H)-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via alkylation or photochemical reactions. For example, 1-benzyl-6,7-dichloroquinoxalin-2(1H)-one (precursor) reacts with 1,4-dioxane under photochemical conditions (GP-5 protocol) to yield derivatives, achieving a 38% yield . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
  • Temperature control : Reactions at 45°C improve intermediate stability .
  • Catalyst use : NaCNBH3 for selective reductions preserves functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals interpreted?

Methodological Answer:

  • ¹H NMR : Peaks at δ 8.26 (s, 1H) and δ 7.96 (s, 1H) correspond to aromatic protons in the quinoxaline ring. Substituents like benzyl groups show resonances at δ 5.23 (dd, J = 9.8, 2.6 Hz) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 399.15809 for related analogs) .
  • IR : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. What mechanistic insights exist for reactions involving this compound?

Methodological Answer: The amino group participates in nucleophilic substitutions, while the dichloro moiety enables cross-coupling (e.g., Suzuki reactions with Pd(PPh₃)₄). For example:

  • Bromination : Br₂ in acetic acid selectively halogenates the quinoxaline core .
  • Reductive amination : NaCNBH3 mediates amine coupling without disrupting the heterocyclic ring .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the structure of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELXL refines structures with R-factors < 0.05 .
  • Challenges : Chlorine atoms cause high electron density; anisotropic displacement parameters (ADPs) improve accuracy .

Q. How can researchers address contradictions between experimental data and computational models for this compound?

Methodological Answer:

  • Triangulation : Cross-validate NMR/HRMS with DFT calculations (e.g., Gaussian09) for electronic structure .
  • Error analysis : Quantify deviations in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.76 Å computed) .
  • Dynamic effects : Include solvation models (e.g., COSMO-RS) to reconcile solution-phase vs. solid-state data .

Q. What strategies are employed to identify and quantify synthetic impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) to separate impurities. Reference standards (e.g., desfluoro analogs) aid quantification .
  • Limit tests : Impurity thresholds < 0.1% enforced via ICH Q3A guidelines .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze via LC-MS for decomposition products .
  • Kinetic studies : Monitor degradation rates using Arrhenius plots to predict shelf-life .

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